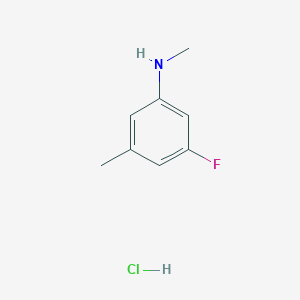

3-fluoro-N,5-dimethylaniline hydrochloride

Description

Contextualizing Fluorinated Aromatic Amines as Key Synthetic Intermediates

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and chemical characteristics.

Fluorinated aromatic amines, in particular, serve as crucial building blocks for a range of complex molecules. The presence of fluorine can:

Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorine can increase the half-life of a drug molecule.

Modulate Physicochemical Properties: Fluorine can alter the acidity or basicity (pKa) of a nearby functional group, which can affect a molecule's solubility, permeability across biological membranes, and binding affinity to its target.

Influence Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as proteins, potentially increasing the potency of a therapeutic agent. bohrium.com

Alter Conformation: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for its biological activity.

The strategic placement of fluorine on an aromatic ring, as seen in 3-fluoro-N,5-dimethylaniline, allows chemists to fine-tune the electronic properties of the molecule, making it a valuable intermediate for the synthesis of new pharmaceuticals and other functional materials.

The Strategic Significance of N,5-Dimethyl Aniline (B41778) Scaffolds in Modern Chemical Research

The N,5-dimethyl aniline scaffold, which features a dimethylated amino group and a methyl group on the aromatic ring, is another structurally significant motif. Aniline and its derivatives are foundational materials in industrial chemistry, serving as precursors to dyes, polymers, and pharmaceuticals.

The N,N-dimethyl group specifically can:

Increase Lipophilicity: The two methyl groups on the nitrogen atom increase the molecule's oil-loving character, which can influence its absorption and distribution in biological systems.

Serve as a Handle for Further Reactions: The tertiary amine can be involved in various chemical transformations, allowing for the further elaboration of the molecular structure.

Impact Biological Activity: N-methylated aromatic amines are found in a variety of biologically active compounds and pharmaceuticals. cardiff.ac.uk

The combination of the N,N-dimethyl group with another methyl group on the aniline ring provides a specific substitution pattern that can be exploited to achieve desired steric and electronic properties in the final product. For instance, N,N-dimethylaniline derivatives have been investigated as intermediates in the synthesis of dyes and pigments and have also been explored for their potential as ferroptosis inhibitors in the context of neurodegenerative diseases.

Overview of Academic Research Focus Areas for 3-fluoro-N,5-dimethylaniline hydrochloride

While extensive, peer-reviewed research specifically detailing the applications of this compound is not yet widespread, its structural components suggest several potential areas of academic and industrial interest. The synthesis of its free base, 3-fluoro-N,5-dimethylaniline, has been described in academic literature, for instance, in a doctoral thesis focused on new frontiers in borrowing hydrogen catalysis. cardiff.ac.uk This indicates its utility as a building block in the development of novel synthetic methodologies.

Based on the well-established roles of its constituent motifs, research involving this compound is likely to be focused on:

Medicinal Chemistry: Given the prevalence of fluorinated anilines in drug discovery, this compound is a prime candidate as an intermediate for the synthesis of novel therapeutic agents. The specific substitution pattern may offer advantages in targeting particular enzymes or receptors. The introduction of fluorine is a key strategy for enhancing the efficacy of potential drug candidates. mdpi.commdpi.com

Materials Science: Aromatic amines are precursors to a variety of polymers and functional materials. The presence of fluorine could impart desirable properties such as thermal stability and chemical resistance to these materials.

Organic Synthesis Methodology: The compound could be used as a model substrate or a key building block in the development of new chemical reactions, particularly those involving C-N bond formation or transformations of fluorinated aromatic systems.

As the availability of specialized building blocks like this compound increases, it is anticipated that its specific applications will be further explored and documented in scientific literature and patent applications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClFN |

|---|---|

Molecular Weight |

175.63 g/mol |

IUPAC Name |

3-fluoro-N,5-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-3-7(9)5-8(4-6)10-2;/h3-5,10H,1-2H3;1H |

InChI Key |

ANLXSWUSRVLVDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro N,5 Dimethylaniline Hydrochloride

Established Reaction Pathways and Procedural Developments for its Synthesis

Established synthetic routes to 3-fluoro-N,5-dimethylaniline hydrochloride typically commence with a suitably substituted aniline (B41778) precursor, which then undergoes N-methylation. The final step involves the formation of the hydrochloride salt.

The primary precursor for the synthesis of 3-fluoro-N,5-dimethylaniline is 3-fluoro-5-methylaniline (B1303435) . nih.gov This intermediate contains the required fluoro and methyl substituents on the benzene (B151609) ring. The synthesis of 3-fluoro-5-methylaniline itself can be approached in several ways, often starting from 3,5-dimethylaniline (B87155) or other related compounds. One common strategy involves diazotization of 3,5-dimethylaniline, followed by a Schiemann reaction or a similar fluorination method to introduce the fluorine atom. google.com Another approach could involve the nitration of a fluorotoluene derivative, followed by the reduction of the nitro group to an amine.

Once 3-fluoro-5-methylaniline is obtained, the key strategic bond formation is the N-C bond for the two methyl groups. A widely used and effective method for this transformation is reductive amination . organic-chemistry.org This reaction typically involves treating the primary amine (3-fluoro-5-methylaniline) with an excess of formaldehyde (B43269) in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org

A classic named reaction that falls under this category is the Eschweiler-Clarke reaction . wikipedia.orgorganic-chemistry.orgjk-sci.com In this one-pot procedure, the primary amine is methylated using excess formic acid and formaldehyde. wikipedia.org The formaldehyde first forms an imine with the amine, which is then reduced by formic acid to a secondary amine. This process repeats to form the tertiary amine. The reaction is driven by the formation of carbon dioxide gas, which makes it irreversible. wikipedia.org A significant advantage of the Eschweiler-Clarke reaction is that it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org

The general reaction can be depicted as follows:

Step 1 (Imine Formation): The primary amine reacts with formaldehyde to form an N-hydroxymethyl derivative, which then dehydrates to an iminium ion.

Step 2 (Reduction): Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-3-fluoro-5-methylaniline).

Step 3 (Repeat): The secondary amine reacts with another molecule of formaldehyde to form a new iminium ion.

Step 4 (Final Reduction): A second hydride transfer from formic acid yields the final tertiary amine, 3-fluoro-N,5-dimethylaniline.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the synthesized 3-fluoro-N,5-dimethylaniline base with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or diethyl ether. The salt then precipitates out of the solution and can be collected by filtration.

The optimization of reaction conditions for the N,N-dimethylation of anilines is crucial for achieving high yields and purity while minimizing byproducts. Key parameters that are often studied and optimized include the choice of reducing agent, solvent, temperature, and stoichiometry of reagents.

For reductive amination, while the classic Eschweiler-Clarke conditions (formaldehyde and formic acid) are robust, alternative reducing agents have been explored. These include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.comnih.gov Each of these reagents has its own advantages and limitations regarding reactivity, selectivity, and safety. For instance, NaBH(OAc)₃ is a mild and selective reagent that can be used in the presence of other reducible functional groups. nih.gov

Process intensification studies aim to make the synthesis more efficient and scalable. This can involve exploring continuous flow reactors, which can offer better control over reaction parameters and improve safety, especially for highly exothermic reactions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields in some cases.

The table below summarizes typical conditions for reductive amination reactions relevant to the synthesis of 3-fluoro-N,5-dimethylaniline.

| Method | Methylating Agent | Reducing Agent | Typical Solvent | Temperature | Key Features |

| Eschweiler-Clarke | Formaldehyde | Formic Acid | Aqueous/Neat | Reflux | Prevents quaternization, irreversible. wikipedia.org |

| Borohydride Reduction | Formaldehyde | Sodium Borohydride | Methanol (B129727), Ethanol (B145695) | Room Temp. to Reflux | Requires careful addition of NaBH₄ after imine formation. commonorganicchemistry.com |

| Cyanoborohydride | Formaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp. | Less reactive than NaBH₄, selective for imines. commonorganicchemistry.com |

| Triacetoxyborohydride | Formaldehyde | Sodium Triacetoxyborohydride | Dichloroethane, THF | Room Temp. | Mild, tolerates acid-sensitive groups. nih.gov |

The mechanism of the Eschweiler-Clarke reaction is well-established. wikipedia.org It begins with the formation of an iminium ion from the amine and formaldehyde. This is followed by a hydride transfer from formic acid to the iminium carbon. The driving force for this hydride transfer is the formation of the stable carbon dioxide molecule. This two-step sequence of iminium ion formation and subsequent reduction is repeated to achieve dimethylation of a primary amine. jk-sci.com

Mechanistic studies of reductive aminations using borohydride reagents indicate that the reaction proceeds through the reduction of the intermediate iminium ion, which is in equilibrium with the amine and the carbonyl compound. The choice of borohydride reagent can influence the reaction rate and selectivity. For example, the less hydridic nature of NaCNBH₃ and NaBH(OAc)₃ makes them more selective for the reduction of the iminium ion over the carbonyl starting material. researchgate.net

Novel Approaches and Advancements in this compound Preparation

Recent advancements in synthetic organic chemistry have focused on the development of more efficient and environmentally friendly methods for C-N bond formation, including N-methylation.

Transition-metal catalysis offers powerful alternatives for the N-methylation of anilines. nih.gov These methods often utilize more benign methylating agents than formaldehyde and can proceed under milder conditions. Catalysts based on ruthenium, iridium, iron, and cobalt have been successfully employed for the N-methylation of amines using methanol as a C1 source. rsc.orgrsc.orgnih.govacs.org This approach, often referred to as a "borrowing hydrogen" or "hydrogen auto-transfer" reaction, involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then participates in a reductive amination cycle. rsc.org

For the synthesis of 3-fluoro-N,5-dimethylaniline, a potential pathway could involve the reaction of 3-fluoro-5-methylaniline with methanol in the presence of a suitable transition-metal catalyst. For example, cyclometalated ruthenium complexes have been shown to be effective for the methylation of anilines with methanol under mild conditions (e.g., 60 °C) with a base like sodium hydroxide. rsc.org

The table below presents some examples of transition-metal catalyzed N-methylation of anilines.

| Catalyst System | Methylating Agent | Base | Temperature | Advantages |

| Ruthenium Complexes | Methanol | NaOH, K₂CO₃ | 60-120 °C | High selectivity for N-methylation. rsc.orgnih.gov |

| Iridium Complexes | Methanol | K₂CO₃ | 100-150 °C | Effective for a broad range of amines. |

| Cobalt/Tin System | CO₂/H₂ (in Ethanol) | - | 125 °C | Utilizes CO₂ as a C1 source. rsc.org |

These catalytic systems offer the potential for more atom-economical and sustainable routes to 3-fluoro-N,5-dimethylaniline.

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. semanticscholar.org For the synthesis of this compound, several green chemistry principles can be incorporated.

Atom Economy: Transition-metal catalyzed N-methylation using methanol as the C1 source offers higher atom economy compared to the Eschweiler-Clarke reaction, as the only byproduct is water. rsc.orgnih.gov

Use of Renewable Feedstocks: Methanol, which can be produced from biomass, is a more sustainable C1 source than formaldehyde, which is typically derived from fossil fuels. lookchem.com The use of CO₂ as a C1 source, as demonstrated with cobalt catalysis, is another promising green approach. rsc.org

Catalysis: The use of catalytic amounts of transition metals is preferable to the use of stoichiometric reagents like formic acid or borohydrides. rsc.orgrsc.org Heterogeneous catalysts, which can be easily separated and recycled, are particularly advantageous. lookchem.com

Safer Solvents and Reagents: Research into replacing hazardous solvents and reagents is a key aspect of green chemistry. For example, simplified Eschweiler-Clarke protocols that minimize or eliminate the use of acidic additives are being developed. organic-chemistry.org Aqueous conditions or solvent-free reactions are also being explored for N-methylation. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in terms of safety, scalability, and process control. The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps, leading to a more streamlined and efficient manufacturing process. rsc.orgnih.gov

A proposed continuous flow synthesis of 3-fluoro-N,5-dimethylaniline could be adapted from established methods for the synthesis of substituted anilines. One such approach involves the chemoenzymatic reduction of a corresponding nitroaromatic precursor. This method utilizes an immobilized nitroreductase in a packed-bed reactor, offering a sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org The reaction could proceed at room temperature and pressure in an aqueous buffer, enhancing the safety profile of the synthesis. nih.gov

Table 1: Proposed Parameters for Continuous Flow Synthesis of 3-fluoro-N,5-dimethylaniline

| Parameter | Value/Condition | Rationale |

| Reactor Type | Packed-Bed Reactor with Immobilized Nitroreductase | Enables reuse of the enzyme, simplifies downstream processing, and allows for a continuous operation. nih.govacs.org |

| Substrate | 1-fluoro-3,5-dimethyl-2-nitrobenzene | The corresponding nitroaromatic precursor to the target aniline. |

| Reagents | Glucose (as a reductant), NAD(P)H (cofactor) | Sustainable and milder alternatives to traditional reducing agents. nih.gov |

| Solvent | Aqueous Buffer | Improves safety and sustainability compared to organic solvents. acs.org |

| Temperature | Room Temperature | Reduces energy consumption and enhances safety. nih.gov |

| Pressure | Atmospheric Pressure | Avoids the need for specialized high-pressure equipment. nih.gov |

| In-line Monitoring | FT-IR or UV/Vis Spectroscopy | Allows for real-time monitoring of the reaction progress and ensures process control. |

The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR) or UV/Vis spectroscopy, would allow for real-time monitoring of the reaction, ensuring consistent product quality and yield.

Following the synthesis of the free aniline, the formation of the hydrochloride salt can be achieved by introducing a stream of hydrochloric acid in a subsequent flow module. The resulting this compound would then be carried forward for purification.

Advanced Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purification of synthetic intermediates and the final this compound is crucial for obtaining a high-purity product. Advanced in-line purification techniques are particularly well-suited for continuous flow processes, as they eliminate the need for manual workups and reduce processing time. nih.gov

For the purification of the synthesized 3-fluoro-N,5-dimethylaniline, a continuous liquid-liquid extraction module can be incorporated into the flow system. acs.org This would allow for the separation of the aniline from the aqueous reaction mixture into an organic solvent. The choice of solvent would be critical to ensure efficient extraction and compatibility with subsequent steps.

Following the formation of the hydrochloride salt, which may precipitate out of the organic solvent, in-line filtration or crystallization techniques can be employed.

Table 2: Advanced Purification Techniques for this compound and its Intermediates

| Technique | Application | Advantages in a Continuous Flow System |

| Liquid-Liquid Extraction | Separation of the free aniline from the aqueous reaction mixture. | Enables continuous separation and reduces the need for manual extractions. rsc.org |

| Membrane Separation | In-line separation of immiscible fluids. | Highly efficient for separating organic and aqueous phases. rsc.org |

| Scavenger Resins | Removal of unreacted reagents or byproducts from the intermediate stream. | Allows for targeted removal of impurities without the need for traditional workups. nih.gov |

| In-line Crystallization | Isolation and purification of the final hydrochloride salt. | Can provide high-purity product directly from the reaction stream. |

| Distillation | Purification of the free aniline prior to salt formation. | Can be integrated into a flow system for continuous purification of volatile compounds. nih.gov |

For the removal of any remaining impurities from the free aniline intermediate, passing the organic stream through a packed-bed reactor containing a scavenger resin would be an effective strategy. nih.gov This technique allows for the selective removal of specific impurities, leading to a higher purity of the intermediate before the final salt formation step.

Finally, the isolation of this compound can be achieved through in-line crystallization. By carefully controlling temperature and solvent composition within the flow system, it is possible to induce the crystallization of the final product, which can then be collected through a continuous filtration unit.

Reactivity and Derivatization Strategies of 3 Fluoro N,5 Dimethylaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring System

The aniline ring in 3-fluoro-N,5-dimethylaniline is highly activated towards electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the combined electronic and steric influences of the N-methylamino, fluoro, and methyl groups attached to the ring.

The positions available for substitution are C2, C4, and C6. The directing effects of the substituents converge on these positions:

C2-position: Ortho to the strongly activating -NHCH₃ group and the -F group.

C4-position: Ortho to the -F group and the -CH₃ group.

C6-position: Ortho to the strongly activating -NHCH₃ group and the -CH₃ group.

The N-methylamino group is the most influential activator, making the positions ortho to it (C2 and C6) the most nucleophilic and likely sites of attack. The combined activating effects of the amine and the methyl group make the C6 position particularly reactive. While the C2 position is also activated by the amine, it is adjacent to the inductively withdrawing fluorine, which may slightly disfavor substitution at this site compared to C6. Therefore, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions, with a potential preference for C6.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| N-Methylamino (-NHCH₃) | 1 | Strongly Activating (+M > -I) | Ortho, Para |

| Fluoro (-F) | 3 | Deactivating (-I > +M) | Ortho, Para |

Various electrophiles can be employed to functionalize the activated aromatic ring of 3-fluoro-N,5-dimethylaniline. While specific studies on this exact molecule are limited, established protocols for substituted anilines provide a clear framework for its derivatization.

Halogenation: Aniline derivatives are highly reactive towards electrophilic halogenation. byjus.com Reaction with bromine water, for instance, often leads to poly-substitution. byjus.com For selective mono-halogenation of 3-fluoro-N,5-dimethylaniline, milder conditions are necessary. A potential strategy involves the temporary conversion of the aniline to its N-oxide, which can then be treated with thionyl halides (SOCl₂ or SOBr₂) at low temperatures to achieve regioselective halogenation. nih.gov

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic, as the strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-directing deactivator. byjus.com A common strategy to circumvent this is to first protect the amine as an acetanilide (B955). The resulting amide is still an ortho, para-director but is less activating than the free amine, allowing for controlled mono-nitration. chemistrysteps.com Subsequent hydrolysis of the amide reveals the nitro-substituted aniline. For 3-fluoro-N,5-dimethylaniline, this would involve acylation followed by nitration and deprotection.

Friedel-Crafts Acylation: The basic nitrogen of anilines complexes with the Lewis acid catalyst (e.g., AlCl₃) used in standard Friedel-Crafts reactions, deactivating the ring and preventing the reaction. sigmaaldrich.comlookchem.com However, catalytic Friedel-Crafts acylation of aniline derivatives can be achieved by first converting the amine to an anilide (e.g., acetanilide or sulfonanilide). This protected intermediate can then undergo acylation using a catalyst like gallium(III) triflate [Ga(OTf)₃] in a lithium perchlorate-nitromethane solvent system. lookchem.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Catalyst / Conditions | Potential Product(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 2/4/6-Bromo-3-fluoro-N,5-dimethylaniline |

| Chlorination | Thionyl chloride (SOCl₂) on N-oxide | THF, -78 °C then base | 2/4/6-Chloro-3-fluoro-N,5-dimethylaniline |

| Nitration | HNO₃ / H₂SO₄ | On N-acetyl protected aniline | 2/4/6-Nitro-3-fluoro-N,5-dimethylaniline |

Transformations Involving the Secondary Amine Functional Group

The secondary amine of 3-fluoro-N,5-dimethylaniline is a nucleophilic center and serves as a key handle for a wide range of derivatization strategies, including alkylation, acylation, and participation in cyclization reactions.

N-Alkylation: The nitrogen atom can be further alkylated to form a tertiary amine. Traditional methods involve reacting the aniline with alkyl halides in the presence of a base. researchgate.net More modern, atom-economic approaches utilize alcohols as alkylating agents under catalytic conditions, often employing transition metal complexes based on iridium or manganese in a "borrowing hydrogen" methodology. nih.govresearchgate.net These reactions typically produce water as the only byproduct. researchgate.net

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to form stable amide derivatives. nih.gov Microwave-assisted procedures using activating agents like cyanuric chloride can significantly accelerate these transformations. nih.gov

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Ethyl iodide, K₂CO₃ | DMF, heat | Tertiary Amine |

| N-Alkylation | Benzyl alcohol, Mn(I) catalyst | Toluene, heat | Tertiary Amine |

| N-Acylation | Benzoyl chloride, Pyridine | Dichloromethane, 0 °C to RT | Amide |

The formation of amides via N-acylation is described above. Urea (B33335) derivatives, which are important pharmacophores, can be synthesized from the secondary amine of 3-fluoro-N,5-dimethylaniline. The most direct method involves reaction with an appropriate isocyanate. asianpubs.org This reaction is typically rapid and proceeds without the need for a catalyst to yield an N,N,N'-trisubstituted urea. asianpubs.orgnih.gov Alternatively, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used. The aniline first reacts with CDI to form a reactive carbamoylimidazolium intermediate, which then reacts with another amine to furnish the final urea product. nih.gov

The aniline scaffold is a cornerstone in the synthesis of nitrogen-containing heterocycles. The amine moiety of 3-fluoro-N,5-dimethylaniline can act as a nucleophile in intramolecular or intermolecular cyclization reactions to construct fused ring systems, most notably quinolines.

Skraup Synthesis: The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.commdpi.com The glycerol is first dehydrated by the acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline (B57606) ring system. pharmaguideline.com Applying this to 3-fluoro-N,5-dimethylaniline would be expected to produce a mixture of fluoro- and methyl-substituted quinoline isomers, with the regiochemical outcome dependent on the position of cyclization. researchgate.netrsc.org

Povarov Reaction: The Povarov reaction is a powerful [4+2] cycloaddition for constructing tetrahydroquinoline derivatives. mdpi.com In its three-component variant, an aniline, an aldehyde, and an electron-rich alkene react in the presence of an acid catalyst (Brønsted or Lewis) to form the heterocyclic core. mdpi.comresearchgate.net 3-fluoro-N,5-dimethylaniline could serve as the aniline component in this reaction, allowing for the synthesis of a diverse library of substituted tetrahydroquinolines.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-fluoro-N,5-dimethylaniline hydrochloride |

| 3-fluoro-N,5-dimethylaniline |

| 2/4/6-Bromo-3-fluoro-N,5-dimethylaniline |

| N-Bromosuccinimide (NBS) |

| 2/4/6-Chloro-3-fluoro-N,5-dimethylaniline |

| Thionyl chloride |

| 2/4/6-Nitro-3-fluoro-N,5-dimethylaniline |

| Nitric acid |

| Sulfuric acid |

| Acetanilide |

| 2/4/6-Acetyl-3-fluoro-N,5-dimethylaniline |

| Acetyl chloride |

| Gallium(III) triflate |

| Aluminum chloride |

| Ethyl iodide |

| Potassium carbonate |

| Benzyl alcohol |

| Benzoyl chloride |

| Pyridine |

| Acetic anhydride |

| Isocyanate |

| N,N'-Carbonyldiimidazole (CDI) |

| Glycerol |

| Acrolein |

| Quinolines |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. For derivatives of 3-fluoro-N,5-dimethylaniline, these reactions offer a direct and efficient means to introduce a wide array of substituents onto the aromatic core, facilitating the synthesis of diverse chemical entities.

Suzuki-Miyaura Coupling with Diverse Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific literature detailing the Suzuki-Miyaura coupling of this compound is not abundant, the general principles of this reaction are well-established for similar aniline derivatives. The reaction's success is often contingent on the choice of catalyst, ligand, base, and solvent system. For fluorinated anilines, the electronic properties of the fluorine substituent can influence the reactivity of the aromatic ring.

Hypothetical reaction data based on known Suzuki-Miyaura couplings of similar substrates is presented below to illustrate the potential scope of this transformation.

| Aryl/Heteroaryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 78 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 92 |

| 3-Bromothiophene | PdCl₂(dppf) | - | K₂CO₃ | Toluene/EtOH | 81 |

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or pseudohalides and amines. This reaction is instrumental in synthesizing a wide range of arylamines. The reactivity of this compound in such transformations would be crucial for the synthesis of more complex diaryl or alkylaryl amines. The choice of a suitable palladium precatalyst, a sterically hindered phosphine (B1218219) ligand, and an appropriate base is critical for achieving high yields and functional group tolerance.

A representative set of potential Buchwald-Hartwig amination reactions involving this compound is outlined in the following table, based on established protocols for similar substrates.

| Amine/Amide | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 90 |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 88 |

| n-Butylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 82 |

| Benzamide | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 75 |

Other Advanced Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Nitrogen Bond Construction

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, a variety of other advanced palladium-catalyzed cross-coupling methodologies can be envisioned for the derivatization of this compound. These include, but are not limited to, the Heck, Sonogashira, Stille, and Hiyama couplings, each offering unique advantages for the formation of C-C and C-heteroatom bonds.

Heck Reaction: This reaction would enable the coupling of 3-fluoro-N,5-dimethylaniline with alkenes to form substituted styrenes.

Sonogashira Coupling: This methodology would allow for the introduction of alkyne moieties through the coupling with terminal alkynes.

Stille and Hiyama Couplings: These reactions provide alternative routes for C-C bond formation using organotin and organosilicon reagents, respectively, which can be advantageous in terms of substrate scope and functional group compatibility.

Computational and Theoretical Investigations of 3 Fluoro N,5 Dimethylaniline Hydrochloride

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org

For a substituted aniline (B41778) like 3-fluoro-N,5-dimethylaniline, the HOMO is expected to be a π-orbital with significant electron density localized on the aromatic ring and the nitrogen atom's lone pair. researchgate.netresearchgate.net This orbital's energy (EHOMO) indicates the molecule's ability to donate electrons; a higher EHOMO corresponds to greater nucleophilicity. The LUMO is typically a π*-antibonding orbital distributed over the aromatic ring. researchgate.netresearchgate.net Its energy (ELUMO) reflects the molecule's ability to accept electrons, with a lower ELUMO indicating greater electrophilicity.

The substituents on the aniline ring modulate these orbital energies:

N,N-dimethyl group: This group is a strong electron donor, significantly raising the energy of the HOMO and making the molecule more reactive toward electrophiles compared to aniline. researchgate.net

Fluoro group: As an electronegative substituent, fluorine lowers the energy of both the HOMO and LUMO through its inductive (-I) effect. Its resonance (+R) effect, which donates lone-pair electrons to the ring, is weaker.

Methyl group: The methyl group at the 5-position is a weak electron-donating group, slightly increasing the HOMO energy.

The HOMO-LUMO energy gap (ΔE = ELUMO − EHOMO) is a crucial indicator of chemical stability. thaiscience.info A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. thaiscience.info Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies.

| Substituent | Effect on EHOMO | Effect on ELUMO | Effect on ΔE (HOMO-LUMO Gap) | Predicted Impact on Reactivity |

|---|---|---|---|---|

| -N(CH₃)₂ (vs -NH₂) | Increase | Slight Increase | Decrease | Increased nucleophilicity; more reactive to electrophiles. |

| -F (at C3) | Decrease | Decrease | Slight Decrease/Increase | Decreased overall reactivity due to inductive withdrawal. |

| -CH₃ (at C5) | Slight Increase | Slight Increase | No significant change | Slightly increased nucleophilicity. |

Electrostatic Potential Surface Analysis and Charge Distribution Studies

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The ESP maps regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For 3-fluoro-N,5-dimethylaniline, the ESP is expected to show:

A region of strong negative potential (Vmin) located near the nitrogen atom, corresponding to its lone pair of electrons. This is the most probable site for protonation (forming the hydrochloride salt) and attack by other electrophiles. cdnsciencepub.comdiva-portal.org

Negative potential distributed across the π-system of the aromatic ring, enhanced by the electron-donating dimethylamino and methyl groups.

A region of negative potential surrounding the highly electronegative fluorine atom.

Positive potential located around the hydrogen atoms of the methyl groups and the aromatic ring.

In the hydrochloride form, the protonation of the nitrogen atom dramatically alters the ESP. The strong negative potential at the nitrogen vanishes, and the entire ammonium (B1175870) group becomes a region of high positive potential. The chloride ion (Cl⁻) would be strongly associated with this positive site. Computational studies on substituted anilines have shown excellent correlations between the calculated Vmin at the nitrogen and the substituents' electronic properties, such as Hammett constants. researchgate.netdiva-portal.org

| Molecular Region | Predicted ESP Feature (Neutral Form) | Predicted ESP Feature (Hydrochloride Salt) | Implication for Reactivity |

|---|---|---|---|

| Nitrogen Atom | Strongly negative (Vmin) | Strongly positive | Primary site for protonation and electrophilic attack. |

| Aromatic Ring (C2, C4, C6) | Moderately negative | Less negative / slightly positive | Sites for electrophilic aromatic substitution. |

| Fluorine Atom | Negative | Negative | Influences intermolecular interactions. |

| Methyl Hydrogens | Positive | Positive | Sites for potential weak hydrogen bonding. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the structures of transition states and the energies of intermediates.

Transition State Analysis and Exploration of Energy Landscapes

Computational chemistry can map the potential energy surface (PES) for a given reaction. Stationary points on the PES correspond to reactants, products, and intermediates (local minima), while transition states are first-order saddle points that connect these minima. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For 3-fluoro-N,5-dimethylaniline, two key reaction types can be analyzed:

Electrophilic Aromatic Substitution: The -N(CH₃)₂ group is a powerful activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The methyl group is a weak activating ortho-, para-director. Computational analysis would predict the relative activation energies for electrophilic attack at the C2, C4, and C6 positions. Attack at C4 and C6 is generally favored due to the strong directing effect of the dimethylamino group. DFT calculations on the electrophilic fluorination and chlorination of anilines have been used to analyze the stability of reaction intermediates (Wheland complexes) and determine the rate-determining steps. researchgate.net

N-Alkylation: As a tertiary amine, the nitrogen atom can act as a nucleophile. wikipedia.orgtsijournals.com However, further alkylation to form a quaternary ammonium salt is possible. wikipedia.org Computational modeling of the N-alkylation of anilines with alcohols has been used to determine transition state structures and activation energies, often revealing a "hydrogen borrowing" mechanism where the alcohol is first oxidized to an aldehyde before reacting with the amine. researchgate.netnih.gov

| Position of Attack | Key Directing Groups | Predicted Relative Activation Energy (Ea) | Expected Product |

|---|---|---|---|

| C2 (ortho to -NMe₂) | -NMe₂ (activating), -F (directing) | Low | Major/Minor Product |

| C4 (para to -NMe₂) | -NMe₂ (activating), -CH₃ (directing) | Lowest | Major Product |

| C6 (ortho to -NMe₂) | -NMe₂ (activating), -CH₃ (directing) | Low | Major/Minor Product |

Computational Assessment of Solvent Effects on Reaction Pathways

Solvent can dramatically influence reaction mechanisms and rates, especially for reactions involving charged species. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are efficient for calculating the free energy of solvation and are widely used to model reactions in solution. For the formation of 3-fluoro-N,5-dimethylaniline hydrochloride, a polar solvent would stabilize the resulting ions, making the protonation more favorable.

Explicit Solvation Models: These involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but is crucial for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a key role in the mechanism. nih.gov For instance, in the N-alkylation of anilines, explicit water molecules can be modeled to participate in proton transfer steps within the transition state. nih.gov

Computational studies on the oxidation of substituted anilines have shown that solvent composition can alter reaction mechanisms and rates, which can be rationalized by analyzing the solvation of reactants and transition states. researchgate.net

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and flexibility of a molecule are key to its physical properties and biological interactions.

For 3-fluoro-N,5-dimethylaniline, the primary conformational variables include:

Rotation about the C(ring)-N bond: The degree of conjugation between the nitrogen lone pair and the aromatic π-system depends on the torsional angle between the C-N bond and the plane of the ring. Computational studies on N,N-dimethylaniline show a nearly trigonal planar geometry at the nitrogen, indicating significant p-π interaction. researchgate.net The presence of substituents at positions 3 and 5 will create a specific rotational potential energy surface with distinct minima and rotational barriers.

Nitrogen Pyramidalization: The nitrogen atom in anilines is typically pyramidal. In N,N-dimethylaniline, this pyramidalization is less pronounced than in aniline itself to maximize orbital overlap with the ring. researchgate.net

Rotation of Methyl Groups: Rotation of the two methyl groups on the nitrogen is also a degree of freedom.

In the solid state as a hydrochloride salt, the conformation will be fixed. The most significant intermolecular interaction will be the strong electrostatic attraction and N-H⁺···Cl⁻ hydrogen bond between the anilinium cation and the chloride anion. Other potential non-covalent interactions that could be studied computationally include C-H···F and C-H···π interactions, which can influence crystal packing. DFT calculations are well-suited for optimizing molecular geometries and calculating the relative energies of different conformers. researchgate.net

| Parameter / Interaction | Description | Computational Method for Study |

|---|---|---|

| C(ring)-N Torsional Angle | Defines the orientation of the -N(CH₃)₂ group relative to the ring. | Potential Energy Surface Scan (DFT) |

| Nitrogen Atom Geometry | Describes the degree of pyramidalization vs. planarity at the nitrogen center. | Geometry Optimization (DFT) |

| N-H⁺···Cl⁻ Interaction | The primary hydrogen bond and electrostatic interaction in the hydrochloride salt. | Geometry Optimization, Interaction Energy Calculation |

| C-H···F Interactions | Weak hydrogen bonds involving the fluorine atom and methyl or aryl hydrogens. | Non-Covalent Interaction (NCI) analysis |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

In the realm of computational chemistry, the prediction of spectroscopic signatures serves as a powerful, non-invasive tool for elucidating complex reaction mechanisms. For a molecule such as this compound, theoretical calculations can provide invaluable insights into its electronic structure and how this structure changes during a chemical transformation. By simulating spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, researchers can anticipate the spectral characteristics of transient intermediates, transition states, and final products, thereby constructing a more complete picture of the reaction pathway. This approach is particularly useful when experimental detection of fleeting intermediates is challenging.

Theoretical Framework for Spectroscopic Predictions

The prediction of spectroscopic signatures for this compound would typically employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.neteurjchem.com For NMR chemical shift calculations, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netmdpi.com This combination has been shown to provide a good correlation between theoretical and experimental data for a range of organic molecules. mdpi.com To account for the influence of the chemical environment, these calculations are often performed within a simulated solvent, using a model such as the Polarizable Continuum Model (PCM).

Infrared spectroscopy predictions also rely on DFT calculations to determine the vibrational frequencies of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational bands and to track changes in bonding during a reaction.

Predicted NMR Signatures and Mechanistic Implications

The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a detailed map of the electronic environment around each nucleus. These predictions can be instrumental in elucidating reaction mechanisms by highlighting how the electron density at specific atoms changes upon reaction. For instance, a reaction involving the aniline nitrogen would be expected to cause significant changes in the chemical shifts of the N-methyl protons and the adjacent aromatic carbons.

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO/B3LYP/6-311++G(d,p) level of theory in a simulated DMSO solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2/H-6 | 7.15 |

| H-4 | 6.90 |

| N-CH₃ | 3.10 |

| 5-CH₃ | 2.35 |

| N-H | 10.50 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140.2 |

| C-2/C-6 | 115.8 |

| C-3 (C-F) | 162.5 (d, J = 245 Hz) |

| C-4 | 110.3 |

| C-5 | 142.1 |

| N-CH₃ | 35.4 |

| 5-CH₃ | 21.7 |

Note: The values in these tables are hypothetical and intended for illustrative purposes.

In a mechanistic study, these predicted values would serve as a baseline. If a proposed reaction intermediate involves, for example, deprotonation of the aniline nitrogen, a new set of NMR predictions for this intermediate would show a significant upfield shift for the N-methyl protons and changes in the aromatic region, reflecting the increased electron-donating character of the neutral nitrogen atom. By comparing these predicted spectra with experimental observations, researchers can either support or refute the proposed mechanistic step.

Predicted IR Signatures and Mechanistic Insights

Similarly, predicted IR spectra can offer crucial information about the bonding within this compound and its potential reaction products. The vibrational frequencies associated with specific functional groups, such as the N-H stretch of the hydrochloride salt or the C-F stretch, are particularly sensitive to their chemical environment.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 2500 - 2800 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1200 |

Note: The values in this table are hypothetical and intended for illustrative purposes.

For mechanistic elucidation, changes in these key vibrational frequencies can be tracked. For example, in a reaction where the hydrochloride salt is neutralized, the broad N-H stretch in the 2500-2800 cm⁻¹ region would disappear, and a new, sharper N-H stretch characteristic of a free amine would appear around 3300-3500 cm⁻¹. This predicted spectral change provides a clear marker for the deprotonation event. Likewise, if a reaction were to occur at the fluorine-substituted position, shifts in the C-F stretching frequency would be anticipated.

By combining the predictive power of computational chemistry for both NMR and IR spectroscopy, a highly detailed and dynamic picture of a reaction mechanism can be developed. These theoretical signatures, when used in concert with experimental data, provide a robust framework for understanding the intricate electronic and structural changes that govern chemical reactivity.

Applications of 3 Fluoro N,5 Dimethylaniline Hydrochloride As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

There is no available scientific literature to document the use of 3-fluoro-N,5-dimethylaniline hydrochloride in the design and synthesis of advanced organic scaffolds, the construction of diverse heterocyclic compounds, or as a precursor in the total synthesis of natural products.

Design and Synthesis of Advanced Organic Scaffolds and Frameworks

No published research could be found that describes the application of this compound in the design and synthesis of advanced organic scaffolds and frameworks.

Application in the Construction of Diverse Heterocyclic Compounds

A thorough search of chemical literature did not yield any specific examples or methodologies for the use of this compound in the construction of diverse heterocyclic compounds.

Role as a Precursor in the Total Synthesis of Natural Products

There are no documented instances in the scientific literature of this compound being employed as a precursor in the total synthesis of any natural products.

Design and Synthesis of Precursors for Functional Materials

Information regarding the application of this compound in the design and synthesis of precursors for functional materials is not available in published scientific sources.

Development as Monomers and Modifiers in Polymer Chemistry

No studies have been found that report on the development or use of this compound as a monomer or modifier in the field of polymer chemistry.

Application in Advanced Material Science (e.g., organic electronics, dyes)

There is no available research detailing the application of this compound in advanced material science, including but not limited to organic electronics or the synthesis of dyes.

Development of Chemical Probes and Tools for Fundamental Biological Research

The aniline (B41778) scaffold is a common motif in the design of chemical probes for biological research. The specific substitution pattern of this compound offers several advantageous features for the development of sophisticated molecular tools.

Substituted anilines are frequently incorporated into the structure of fluorescent dyes and molecular tags. The electronic properties of the aniline nitrogen are crucial for the photophysical characteristics of many fluorophores, such as those based on coumarin, rhodamine, and cyanine (B1664457) scaffolds. The N,5-dimethyl substitution on the aniline ring of the title compound can be expected to enhance the electron-donating ability of the amino group, which often leads to a red-shift in the absorption and emission spectra of the resulting dye.

The fluorine atom at the 3-position can further modulate the electronic environment of the aromatic system. This can be beneficial for fine-tuning the photophysical properties of a fluorescent label, such as its quantum yield and Stokes shift. Moreover, the fluorine atom can enhance the photostability of the dye and provide a unique spectroscopic signature for certain analytical techniques.

For instance, 3-fluoro-N,5-dimethylaniline could be envisioned as a precursor for the synthesis of solvatochromic dyes, where the emission wavelength is sensitive to the polarity of the local environment. This property is highly valuable for probing the microenvironment of biological systems, such as the hydrophobic pockets of proteins. researchgate.net The synthesis of such probes would typically involve the condensation of the aniline with a suitable carbonyl-containing fragment to construct the core of the fluorophore.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Probe Derived from this compound

| Property | Value in Toluene | Value in Methanol (B129727) |

| Absorption Maximum (λabs) | 410 nm | 425 nm |

| Emission Maximum (λem) | 490 nm | 530 nm |

| Stokes Shift | 80 nm | 105 nm |

| Quantum Yield (ΦF) | 0.65 | 0.30 |

This data is illustrative and based on the expected behavior of solvatochromic dyes incorporating substituted anilines.

The development of affinity reagents, such as ligands for affinity chromatography or molecules for target identification, often relies on synthetic building blocks that can be readily functionalized. This compound can serve as a valuable precursor in this context. The secondary amine provides a reactive handle for the attachment of linkers or other molecular fragments, while the aromatic ring can be further functionalized if necessary.

Anilines are key components of many biologically active molecules and pharmaceutical agents. nih.govcresset-group.com By analogy, derivatives of 3-fluoro-N,5-dimethylaniline could be synthesized to act as ligands for specific biological targets. The fluorine atom can be particularly advantageous in ligand design, as it can participate in favorable interactions with protein binding sites, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity. researchgate.net

Exploration in Catalyst and Ligand Development

The field of catalysis heavily relies on the design of organic molecules that can coordinate to metal centers or act as organocatalysts. The structural and electronic features of this compound make it an interesting scaffold for exploration in this area.

Chiral ligands are essential for enantioselective metal-catalyzed reactions. While 3-fluoro-N,5-dimethylaniline itself is not chiral, it can be incorporated into larger, chiral ligand frameworks. The nitrogen atom of the aniline can serve as a coordinating atom for a metal center. The substituents on the aniline ring can influence the steric and electronic environment around the metal, which in turn can affect the stereochemical outcome of a catalyzed reaction. nih.gov

For instance, the aniline could be ortho-metalated and then reacted with a chiral phosphine (B1218219) to generate a P,N-type ligand. The fluorine and methyl groups would be positioned in proximity to the metal's coordination sphere, potentially influencing the enantioselectivity of reactions such as asymmetric hydrogenation or allylic alkylation. chimia.ch The synthesis of a library of such ligands with systematic variations in the aniline substitution pattern could be a strategy to optimize catalyst performance for a specific transformation.

Table 2: Potential Applications of Chiral Ligands Derived from Substituted Anilines in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Achievable Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Iridium, Rhodium | Up to >99% |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Up to >99% |

| Asymmetric Heck Reaction | Palladium | Up to 98% |

Data is based on established results for various classes of chiral ligands and is intended to be representative of the potential of new ligand scaffolds.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Aniline derivatives have been utilized in the design of organocatalysts, for example, in enantioselective Friedel-Crafts reactions where the aniline acts as a nucleophile. princeton.edu The nucleophilicity of the aniline nitrogen in 3-fluoro-N,5-dimethylaniline, modulated by the methyl and fluoro substituents, could be harnessed in the design of new organocatalytic systems. acs.orgrsc.org

Furthermore, in the field of materials science, functionalized anilines can be considered as components of linkers for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. youtube.com To be used as a MOF linker, the 3-fluoro-N,5-dimethylaniline core would need to be further functionalized with coordinating groups, such as carboxylic acids or pyridyls. The aniline nitrogen itself could also potentially coordinate to metal nodes. The fluorine and methyl groups would then be exposed within the pores of the MOF, influencing the chemical environment and potentially the adsorption or catalytic properties of the material. nih.gov The design of such linkers allows for the systematic tuning of the properties of the resulting MOF.

Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Studies Involving 3 Fluoro N,5 Dimethylaniline Hydrochloride

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring (e.g., IR, NMR)

In situ spectroscopic techniques are powerful tools for monitoring the intricate details of chemical transformations in real-time, directly within the reaction vessel. These methods provide continuous data on the concentration of reactants, intermediates, and products, offering a dynamic view of the reaction kinetics and mechanism without the need for sample extraction.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly valuable technique for monitoring reactions in solution. By immersing an ATR probe directly into the reaction mixture, characteristic vibrational frequencies of functional groups can be tracked over time. For a reaction involving 3-fluoro-N,5-dimethylaniline hydrochloride, specific IR absorption bands corresponding to the N-H bond of the secondary amine, the C-F bond, and aromatic C-N stretching can be monitored to follow its consumption. Concurrently, the appearance and growth of new peaks corresponding to the functional groups of the product(s) can be observed, providing a real-time kinetic profile of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process Analytical Technology (PAT) using NMR spectroscopy offers another robust method for real-time reaction analysis. Flow NMR, where the reaction mixture is continuously circulated through an NMR spectrometer, allows for the non-invasive and quantitative monitoring of multiple species simultaneously. rsc.org For reactions with this compound, ¹H NMR can be used to track the disappearance of its characteristic aromatic and methyl proton signals and the emergence of new signals corresponding to the product. Furthermore, given the fluorine atom in the molecule, ¹⁹F NMR spectroscopy provides a highly sensitive and specific probe to monitor the chemical environment of the fluorine nucleus, which is often subject to change during the reaction. magritek.comrsc.org This can be particularly useful for identifying and quantifying fluorinated intermediates and products. magritek.com

| Technique | Principle | Application to this compound Reactions | Information Gained |

| ATR-FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Monitoring the disappearance of N-H and C-F stretching vibrations of the reactant and the appearance of new vibrational bands of the product(s). | Reaction kinetics, identification of functional group transformations, detection of intermediates with distinct IR signatures. |

| Flow NMR | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. | Tracking changes in the chemical shifts and integrals of ¹H and ¹⁹F signals corresponding to the reactant, intermediates, and products. | Quantitative concentration profiles of reactants and products, structural information on intermediates, reaction kinetics and mechanism. |

Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

Mass spectrometry (MS) is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is instrumental in identifying reaction intermediates, which are often transient and present in low concentrations, thereby providing critical insights into the reaction pathway. nih.gov Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, preserving their structural integrity for analysis.

In the context of reactions involving this compound, ESI-MS can be used to detect protonated molecules of the starting material, intermediates, and products. acs.org By coupling the mass spectrometer to a liquid chromatography system (LC-MS), individual components of the reaction mixture can be separated before detection, simplifying the mass spectra and aiding in the identification of isomeric species.

Tandem mass spectrometry (MS/MS) further enhances the capabilities of this technique. ecut.edu.cn By selecting an ion of a specific m/z (a potential intermediate) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. ecut.edu.cn This pattern provides structural information that can be used to confirm the identity of the intermediate and elucidate the reaction mechanism. For example, in a hypothetical N-alkylation reaction, MS could be used to identify the N-alkylated intermediate before a subsequent cyclization step.

| Potential Intermediate | Hypothetical Reaction Step | Expected m/z (as [M+H]⁺) | Key MS/MS Fragments |

| N-acetyl-3-fluoro-N,5-dimethylaniline | Acetylation | 182.10 | Loss of ketene (B1206846) (-42), fragments corresponding to the aromatic ring. |

| 3-fluoro-N,5-dimethyl-N-nitrosoaniline | Nitrosation | 169.08 | Loss of NO (-30), fragments of the aniline (B41778) derivative. |

| Dimerized species | Oxidative Coupling | 277.15 | Fragmentation back to the monomeric unit (m/z 140.09). |

Advanced Chromatographic Techniques for Comprehensive Reaction Mixture Analysis and Purity Assessment Methodologies

Advanced chromatographic techniques are essential for the separation, identification, and quantification of all components within a complex reaction mixture. These methods are crucial for assessing the purity of the final product and for optimizing reaction conditions to maximize yield and minimize impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used chromatographic techniques for the analysis of non-volatile and thermally sensitive compounds like this compound. chromatographyonline.comthermofisher.com These methods separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. sielc.comsielc.com By employing a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), both qualitative and quantitative information can be obtained. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound or for the analysis of volatile impurities, GC-MS is a powerful technique. nih.gov In GC, compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for identification. Derivatization may sometimes be necessary to increase the volatility of the analyte. nih.gov

| Technique | Principle of Separation | Detector | Application in Purity Assessment | Advantages |

| HPLC/UPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | Quantification of this compound, identification and quantification of non-volatile impurities and byproducts. | High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy. |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity. | Mass Spectrometry (MS) | Identification and quantification of volatile impurities, residual solvents, and certain byproducts. | High sensitivity, excellent for separating volatile compounds, provides structural information from MS. |

Future Directions and Emerging Research Avenues for 3 Fluoro N,5 Dimethylaniline Hydrochloride

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of 3-fluoro-N,5-dimethylaniline hydrochloride into automated synthesis and high-throughput experimentation (HTE) platforms is a promising avenue for accelerating the discovery of new chemical entities and optimizing reaction conditions. HTE has become a standard practice in the pharmaceutical and materials science industries for the rapid evaluation of vast arrays of chemical reactions. nih.gov

By employing robotic liquid handlers and parallel reactors, researchers can systematically screen this compound against a multitude of reactants, catalysts, and solvents. This approach enables the rapid identification of optimal conditions for known transformations and the discovery of entirely new reactions. unchainedlabs.com For instance, its use in the synthesis of compound libraries for drug discovery can be significantly expedited. An automated platform could execute hundreds of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-N cross-coupling) in a single run, using microtiter plates to vary reaction partners and catalytic systems. nih.govacs.org

Continuous flow processing is another key technology where this compound could be utilized. acs.org Automated flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, better selectivity, and improved safety compared to batch processes. The hydrochloride salt form may require an in-line base treatment for certain reactions, a step that can be seamlessly integrated into an automated flow setup.

| Experiment Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | 78 |

| 2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 85 |

| 3 | Pd(OAc)2 | RuPhos | LHMDS | THF | 62 |

| 4 | Pd2(dba)3 | JohnPhos | NaOtBu | DME | 91 |

This interactive table presents hypothetical data from a high-throughput screening experiment for a Buchwald-Hartwig amination reaction involving 3-fluoro-N,5-dimethylaniline. Such screening allows for the rapid identification of optimal reaction conditions.

Exploration of Novel Reactivity Modalities and Unprecedented Transformations

The distinct electronic and steric characteristics of this compound make it an intriguing substrate for exploring novel reactivity. The fluorine atom acts as a weak electron-withdrawing group via induction while also being a weak pi-donor. The ortho and para methyl groups provide steric hindrance and are electron-donating, creating a complex electronic environment on the aromatic ring. This unique substitution could lead to unprecedented regioselectivity in various chemical transformations. nbinno.comrsc.org

Future research could focus on leveraging modern synthetic methods to unlock new reaction pathways:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is a powerful tool for creating complex molecules from simple precursors. uva.nl Research could explore transition-metal-catalyzed C-H activation reactions to introduce new functional groups at the positions ortho to the fluorine or methyl groups, a challenging transformation due to potential steric hindrance.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild and sustainable conditions for a wide range of chemical transformations. acs.org This methodology could be applied to 3-fluoro-N,5-dimethylaniline to engage in novel radical-based reactions, such as fluoroalkylation or arylation, that are difficult to achieve with traditional methods. acs.org

Electrosynthesis: Electrochemical methods provide a reagent-free way to perform redox reactions. The oxidation potential of the aniline (B41778) moiety can be finely tuned, allowing for selective transformations. Electrosynthesis could be used to generate reactive intermediates, such as radical cations, leading to novel dimerization or cross-coupling products.

| Reaction Type | Proposed Reagents/Catalyst | Potential Product Class | Novelty Aspect |

| C-H Arylation | Pd(OAc)2, Norbornene, Aryl Halide | Biaryl Amines | Site-selective functionalization at sterically hindered positions |

| Photoredox Trifluoromethylation | Ru(bpy)3Cl2, Umemoto's Reagent, Light | Trifluoromethylated Anilines | Radical addition under mild, visible-light conditions |

| Electrosynthetic Dimerization | Undivided cell, Graphite electrodes | Novel Biaryldiamines | Formation of C-C or C-N bonds through oxidative coupling |

This table outlines potential avenues for exploring novel reactivity with 3-fluoro-N,5-dimethylaniline, highlighting the modern synthetic methods that could be employed to achieve unprecedented transformations.

Sustainable Synthesis and Application Development within Green Chemistry Frameworks

The principles of green chemistry are increasingly guiding synthetic route design and chemical applications. industryarc.com Future research on this compound will likely focus on developing more sustainable synthetic pathways and utilizing the compound in environmentally benign processes.

Current industrial syntheses of fluorinated anilines can involve hazardous reagents and generate significant waste. dovepress.com Emerging green alternatives include:

Biocatalysis: The use of enzymes, such as nitroreductases, can enable the synthesis of aniline derivatives in aqueous media under mild conditions, avoiding the need for heavy metal catalysts and high-pressure hydrogenation. nih.gov A potential green route could involve the enzymatic reduction of a corresponding nitroaromatic precursor.

Mechanochemistry: Solvent-free reaction conditions can be achieved through mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions. mdpi.com This technique could be applied to synthesize derivatives of 3-fluoro-N,5-dimethylaniline, significantly reducing solvent waste.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption. lookchem.com Performing reactions in greener solvents like water or ethanol (B145695) under microwave conditions represents a sustainable approach for derivatization. lookchem.com

Furthermore, applications of this compound can be developed with sustainability in mind, such as its use as a building block for agrochemicals with improved biodegradability or for high-performance polymers derived from renewable feedstocks. mdpi.com

| Metric | Traditional Synthesis (e.g., Balz–Schiemann) | Proposed Green Synthesis (e.g., Biocatalytic) |

| Solvent | Organic solvents (e.g., THF, Toluene) | Water |

| Catalyst | Heavy metals (e.g., Pd, Fe) or hazardous reagents | Enzyme (Nitroreductase) |

| Temperature | Often high temperatures required | Ambient temperature |

| Byproducts | Stoichiometric inorganic salts, metal waste | Minimal, often biodegradable |

| Atom Economy | Moderate | Potentially higher |

This table provides a comparative overview of a traditional synthesis approach for a fluorinated aniline versus a potential green chemistry alternative, highlighting the environmental benefits of the latter.

Computational-Guided Discovery and Rational Design of New Applications

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. For this compound, computational methods can accelerate the discovery of new applications by providing insights into its electronic structure, reactivity, and potential interactions with biological targets or materials.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular orbital energies (HOMO-LUMO), dipole moments, and electrostatic potential maps. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net They can also predict properties relevant to materials science, such as hyperpolarizability for nonlinear optical (NLO) applications. researchgate.net The effect of fluorination on the compound's stability and reactivity can also be systematically studied. emerginginvestigators.org

Molecular Docking and Simulation: In medicinal chemistry, the structure of 3-fluoro-N,5-dimethylaniline can be used as a starting point for designing new drug candidates. Molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein or enzyme. The fluorine atom can be particularly important for modulating binding affinity and metabolic stability. nih.gov

Rational Design of Materials: Computational screening can be used to predict the properties of polymers or organic electronic materials that incorporate the 3-fluoro-N,5-dimethylaniline moiety. By calculating properties like charge mobility and bandgap, researchers can identify promising candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) before undertaking lengthy synthetic work.

| Property | Predicted Value | Potential Application |

| HOMO-LUMO Gap | 4.85 eV | Organic Semiconductor |

| Dipole Moment | 2.5 D | NLO Materials, Solvatochromic Dyes |

| First Hyperpolarizability (β)** | 15 x 10-30 esu | Second-Harmonic Generation |

| Docking Score (vs. Target X) | -8.5 kcal/mol | Enzyme Inhibitor |

This table shows hypothetical data generated from a computational study of 3-fluoro-N,5-dimethylaniline, illustrating how predicted properties can guide the rational design of new applications in materials science and medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for 3-fluoro-N,5-dimethylaniline hydrochloride, and what key intermediates are involved?

A common approach involves nucleophilic substitution and reduction. For example, starting with a nitro-substituted precursor (e.g., 3-fluoro-5-nitro-N-methylaniline), the nitro group is reduced to an amine using hydrogenation or catalytic methods (e.g., Pd/C in ethanol). The hydrochloride salt is formed by treating the free base with hydrochloric acid . Intermediate characterization via TLC or HPLC ensures reaction progression, and silica gel chromatography (petroleum ether:EtOAc gradients) is often used for purification .

Basic: How is this compound characterized structurally in academic research?

Key techniques include:

- 1H NMR : Peaks for aromatic protons (δ 6.4–7.0 ppm), methyl groups (δ 2.2–2.5 ppm), and amine protons (broad singlet, δ ~4.0 ppm) .

- Mass Spectrometry : Molecular ion ([M+H]+) consistent with the molecular formula (C9H12ClFN).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl content).

Basic: What are the solubility and stability considerations for this compound in experimental workflows?

The hydrochloride salt is typically soluble in polar solvents (e.g., water, methanol, DMSO) but less so in non-polar solvents. Stability tests under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are critical for storage. Degradation products, if observed, should be analyzed via LC-MS .

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Yield optimization involves:

- Catalyst Screening : Testing palladium or nickel catalysts for nitro reduction efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance substitution reactions.

- Temperature Control : Lower temperatures (0–5°C) during salt formation to minimize byproducts.

Advanced kinetic studies (e.g., monitoring via in-situ IR) can identify rate-limiting steps .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

Unexpected peaks may arise from:

- Tautomerism : Fluorine’s electronegativity can shift aromatic proton signals.

- Impurities : Side products (e.g., unreacted intermediates) require purification refinement (e.g., gradient elution in chromatography) .